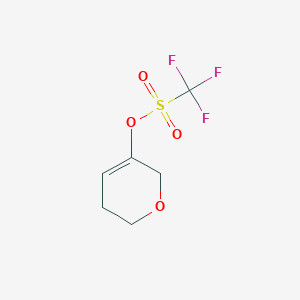
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .
Synthesis Analysis
The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds typically includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
Trifluoromethylated compounds are known for their distinctive physical–chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Dye Synthesis and Properties
- The introduction of a trifluoromethyl group into N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline has been shown to significantly improve the lightfastness properties of monoazo dyes on polyester and nylon. This modification leads to hypsochromic shifts in the visible absorption band, indicating its potential utility in the development of dyes with enhanced performance characteristics (Aliwarga & Hallas, 1981).
Pharmaceutical Applications
- Tetrahydroquinoline derivatives are pivotal in the synthesis of pharmacologically relevant compounds. Their applications span across antibacterial drug synthesis and the development of bioactive alkaloids such as (+)-galipinine and (−)-augustureine. These derivatives underscore the importance of tetrahydroquinolines in medicinal chemistry, particularly for their roles in pharmaceutical and agrochemical syntheses (Wang et al., 2009).
Green Chemistry and Sustainable Processes
- Innovations in green chemistry have been demonstrated through the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with tetrahydroquinolines, leading to the synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors. This process showcases the application of tetrahydroquinoline derivatives in the synthesis of therapeutic agents with high yield, chemical purity, and optical purity, highlighting the eco-friendly approach of using minimal catalysts and avoiding column chromatography for purification (Li et al., 2010).
Advanced Material Synthesis
- The structural and electronic properties of tetrahydroquinoline derivatives have been explored through X-ray diffraction studies. These investigations provide insights into the molecular configurations and potential applications of these compounds in material science, particularly in the development of novel materials with specific electronic properties (Quintana et al., 2016).
Catalysis and Synthetic Chemistry
- The synthesis of 1,2,3,4-tetrahydroquinoline derivatives through asymmetric transfer hydrogenation demonstrates the versatility of these compounds in catalysis, offering a straightforward method to access chiral tetrahydroquinoline derivatives. This approach highlights the application of tetrahydroquinoline in the development of asymmetric catalysis, which is crucial for the synthesis of optically active pharmaceuticals (Guo et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJJHZOMXZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



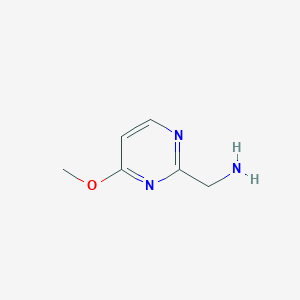
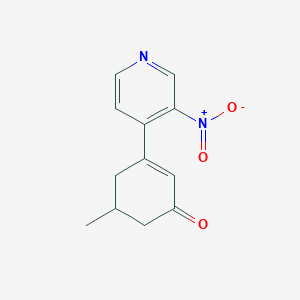

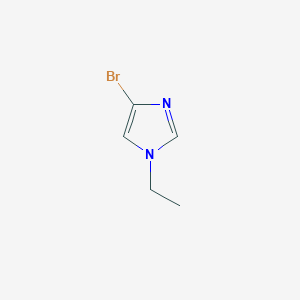

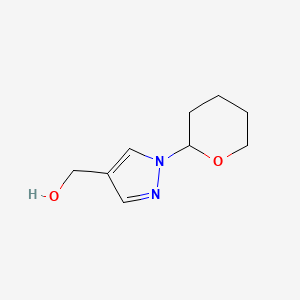
![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)
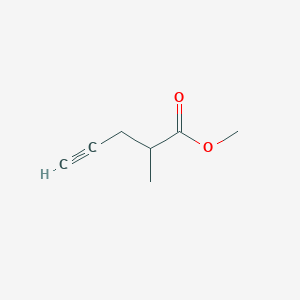

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)

